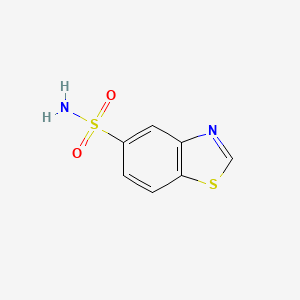

1,3-Benzothiazole-5-sulfonamide

Description

Structure

3D Structure

Properties

CAS No. |

21262-99-7 |

|---|---|

Molecular Formula |

C7H6N2O2S2 |

Molecular Weight |

214.3 g/mol |

IUPAC Name |

1,3-benzothiazole-5-sulfonamide |

InChI |

InChI=1S/C7H6N2O2S2/c8-13(10,11)5-1-2-7-6(3-5)9-4-12-7/h1-4H,(H2,8,10,11) |

InChI Key |

PUQJWRIJAQIXBC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)N=CS2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1,3 Benzothiazole 5 Sulfonamide

Classical Synthetic Routes for Benzothiazole-Sulfonamide Systems

Traditional methods for constructing the benzothiazole-sulfonamide framework have been well-established, providing reliable pathways to these important molecules. These routes often involve multi-step sequences, including the formation of the benzothiazole (B30560) ring and the subsequent introduction or modification of the sulfonamide group.

Condensation Reactions Involving 2-Aminobenzothiazole (B30445) Precursors

A prevalent strategy for synthesizing benzothiazole derivatives involves the condensation of 2-aminothiophenols with various carbonyl compounds or their equivalents. mdpi.comnih.gov This approach is foundational for creating the core benzothiazole structure, which can then be further functionalized to include the desired sulfonamide group. The reaction of 2-aminobenzenethiol with carboxylic acids or their derivatives is a common method for forming the 2-substituted benzothiazole ring. nih.govthieme-connect.de For instance, the condensation of 2-aminobenzenethiol with a suitable carboxylic acid derivative containing a protected sulfonamide moiety would be a direct approach. The reaction typically proceeds through the formation of an intermediate o-amidothiophenol, which then undergoes intramolecular cyclization and dehydration to yield the benzothiazole ring. nih.gov

Another variation involves the reaction of 2-aminobenzothiazole itself with various reagents. For example, 2-aminobenzothiazole can be acylated, and this derivative can then undergo further transformations to introduce the sulfonamide group. nih.gov The versatility of condensation reactions allows for the incorporation of a wide array of substituents onto the benzothiazole core, making it a cornerstone of classical synthesis in this area. nih.gov

Sulfonamidation via Sulfonyl Halides and Amines

The formation of the sulfonamide bond is a critical step in the synthesis of 1,3-benzothiazole-5-sulfonamide. The most common and classical method for achieving this is the reaction between a sulfonyl halide, typically a sulfonyl chloride, and an amine. theses.cz In the context of synthesizing the target molecule, this would involve reacting a benzothiazole derivative bearing an amino group at the 5-position with an appropriate sulfonyl chloride, or conversely, reacting 5-aminobenzothiazole with a sulfonyl chloride. The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide byproduct. evitachem.com

While this method is widely used, it has some limitations, such as the thermal instability of some sulfonyl chlorides and their incompatibility with certain functional groups. theses.cz Nevertheless, the sulfonamidation of aryl and heteroaryl halides through nickel catalysis has emerged as a modern alternative, providing a highly efficient method for C-N bond formation between sulfonamides and aryl electrophiles. princeton.edu This approach offers broad applicability for creating N-aryl and N-heteroaryl sulfonamide motifs. princeton.edu

Ring-Closing Reactions for Benzothiazole Formation

The construction of the benzothiazole ring system is a key synthetic step, and various ring-closing strategies have been developed. One of the most fundamental methods is the intramolecular cyclization of o-substituted anilines. For instance, the reaction of a substituted aniline (B41778) with a thiocyanating agent can lead to an intermediate that cyclizes to form the 2-aminobenzothiazole ring. researchgate.net

Another important ring-closing reaction involves the oxidative cyclization of N-arylthioureas. nih.gov This method can be catalyzed by various reagents, including transition metals, and provides a direct route to 2-aminobenzothiazole derivatives. nih.gov The choice of starting materials and reaction conditions allows for the synthesis of benzothiazoles with diverse substitution patterns, which can be crucial for tuning the properties of the final sulfonamide product.

Advanced and Green Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These advanced approaches aim to reduce reaction times, minimize waste, and avoid the use of hazardous reagents.

Microwave-Assisted Synthesis of Benzothiazole-Sulfonamides

The synthesis of sulfonamide derivatives has also benefited from microwave assistance, enabling rapid and efficient formation of the sulfonamide bond. nih.gov The combination of microwave heating with solvent-free conditions or the use of environmentally benign solvents represents a significant advancement in the green synthesis of benzothiazole-sulfonamides. scielo.brtandfonline.com

| Reactants | Conditions | Product | Yield (%) | Reference |

| 2-Aminothiophenol (B119425), Aromatic Aldehydes | Microwave, Ethanol | 2-Substituted Benzothiazoles | High | scielo.br |

| Chalcones, p-Hydrazinobenzenesulfonamide hydrochloride | Microwave, Ethanol | Pyrazoline-benzenesulfonamides | Not specified | nih.gov |

| 2-Aminobenzothiazole, Bromomethyl aryl ketone | Microwave, Isopropanol/Water | Benzo[d]imidazo[2,1-b]thiazoles | 90-95 | nih.gov |

One-Pot Multicomponent Reactions for Scaffold Assembly

An example of an MCR for the synthesis of a related heterocyclic system involves the three-component condensation of 2-aminobenzothiazole, an aldehyde, and a β-dicarbonyl compound. researchgate.net While not directly yielding this compound, this demonstrates the potential of MCRs to rapidly generate structural diversity around the benzothiazole core. The development of novel MCRs that incorporate a sulfonamide-containing component would be a significant step forward in the efficient synthesis of the target compound and its analogues. The use of green catalysts and solvents in these one-pot reactions further enhances their appeal from an environmental perspective. nih.gov

Catalytic Synthesis Methodologies

The synthesis of the this compound core and its derivatives can be achieved through various catalytic approaches, with copper and palladium-based systems being particularly prominent. While direct catalytic synthesis of the parent this compound is not extensively detailed in discrete literature, the methodologies applied to analogous structures provide a clear blueprint for its potential synthesis.

A significant catalytic strategy involves the copper-catalyzed S-N coupling reaction between functionalized sodium arylsulfinates and aryl amines. This method is advantageous due to the use of stable, solid commodity chemicals and can be conducted in green solvents like γ-valerolactone. The reaction is typically facilitated by a copper salt and an oxidant such as K₂S₂O₈, proceeding through a radical coupling pathway involving sulfonyl and anilinium radicals. acs.org The versatility of this method suggests its applicability for the synthesis of this compound by selecting the appropriate substituted aniline precursor.

Palladium catalysis offers another powerful tool for the construction of the benzothiazole framework. One such method involves the palladium-catalyzed C-H functionalization and intramolecular C-S bond formation of thiobenzanilides. acs.orgnih.gov This process, often utilizing a catalytic system of Pd(II) and Cu(I) with an additive like Bu₄NBr, allows for the efficient synthesis of various 2-substituted benzothiazoles. acs.orgnih.gov Adapting this methodology to a suitably substituted thiobenzanilide (B1581041) could provide a direct route to the this compound scaffold.

Furthermore, ligand-free copper-catalyzed cross-coupling of sulfonamides with aryl halides presents a viable synthetic route. nie.edu.sg The use of Cu₂O as a catalyst precursor in polar aprotic solvents has proven effective for the N-arylation of sulfonamides. nie.edu.sg This approach could be envisioned for the final step in a synthetic sequence to generate N-substituted this compound derivatives.

| Catalytic System | Reaction Type | Key Features | Potential Application for this compound |

|---|---|---|---|

| Copper Salt / K₂S₂O₈ | S-N Radical Coupling | Utilizes stable commodity chemicals; can be performed in green solvents. acs.org | Coupling of a 2-aminothiophenol precursor with a suitable sulfonating agent. |

| Pd(II) / Cu(I) / Bu₄NBr | C-H Functionalization / Intramolecular C-S Cyclization | High efficiency and good functional group tolerance. acs.orgnih.gov | Cyclization of a substituted thiobenzanilide to form the benzothiazole ring. |

| Cu₂O (ligand-free) | N-Arylation Cross-Coupling | Effective for coupling sulfonamides with aryl halides. nie.edu.sg | Synthesis of N-aryl derivatives of this compound. |

Oxidative Coupling Reactions

Oxidative coupling represents a direct and atom-economical approach to the formation of the sulfonamide bond. An environmentally benign electrochemical method has been developed for the oxidative coupling of thiols and amines to furnish sulfonamides. thieme-connect.com This transformation is driven by electricity, obviating the need for chemical oxidants or catalysts, and generates hydrogen as the only byproduct. thieme-connect.com The reaction proceeds under mild conditions with a broad substrate scope, making it a potentially powerful tool for the synthesis of this compound from the corresponding aminothiophenol and an appropriate amine source.

Another relevant strategy involves the use of 2-sulfinyl benzothiazole (BTS) as a sulfinic acid transfer reagent under oxidation-free conditions. nih.gov This method allows for the one-pot synthesis of sulfonamides. The benzothiazole moiety acts as a protecting group for the sulfinic acid, which can then react with various amines to form the sulfonamide. nih.gov

Synthesis of Derivatives and Analogues of this compound

The development of derivatives and analogues of this compound is a key area of research, driven by the desire to modulate its physicochemical properties and biological activity.

Molecular Hybridization Strategies

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a widely used strategy to create novel derivatives with potentially enhanced or synergistic activities. For the this compound scaffold, this can be achieved by linking it to other heterocyclic systems.

For instance, benzothiazole-based sulfonamides have been hybridized with pyrimidine (B1678525) moieties. nih.gov The synthesis of such hybrids often involves a multi-step sequence, starting from a substituted 2-aminobenzothiazole which is then elaborated to incorporate the pyrimidine ring. Another common hybridization partner is the thiazole (B1198619) ring itself. nih.gov The synthesis of these hybrids can involve the reaction of a substituted benzothiazole precursor with reagents that build the thiazole ring.

The 1,2,3-triazole moiety is another popular choice for molecular hybridization, often introduced via a 1,3-dipolar cycloaddition reaction between an alkyne-functionalized benzothiazole and an azide. jsynthchem.com This "click chemistry" approach offers high efficiency and regioselectivity.

| Hybrid Partner | Synthetic Strategy | Reference |

|---|---|---|

| Pyrimidine | Multi-step synthesis involving annulation of the pyrimidine ring onto a benzothiazole precursor. | nih.gov |

| Thiazole | Construction of the thiazole ring from a functionalized benzothiazole intermediate. | nih.gov |

| 1,2,3-Triazole | 1,3-Dipolar cycloaddition ("click chemistry") between an alkyne-functionalized benzothiazole and an azide. | jsynthchem.com |

Introduction of Diverse Substituents

The introduction of a wide array of substituents onto the this compound framework is crucial for structure-activity relationship studies. These modifications can be made at various positions on the benzothiazole ring system or on the sulfonamide nitrogen.

The synthesis of 6-substituted 2-aminobenzothiazole derivatives, which can then be converted to the corresponding 5-sulfonamides, often starts from a p-substituted aniline and potassium thiocyanate. researchgate.net This allows for the introduction of substituents such as alkyl, halogen, or alkoxy groups at the 6-position. Further derivatization of the 2-amino group is a common strategy. For example, reaction with chloroacetyl chloride furnishes an α-chloro amide derivative which can then be reacted with various sulfur or nitrogen nucleophiles to introduce further diversity. researchgate.net

Alkylation of the sulfonamide nitrogen is another key modification. This can be achieved by treating the N-sulfonamide with a base such as calcium hydride, followed by reaction with an alkylating agent. nih.gov This allows for the introduction of various alkyl or substituted alkyl groups.

Stereoselective Synthesis of Enantiomers

The development of stereoselective synthetic methods is of paramount importance when the target molecule contains chiral centers. For derivatives of this compound, chirality can be introduced in substituents or through the formation of atropisomers.

A notable method for the stereoselective synthesis of related benzothiazine structures involves the intramolecular nucleophilic addition of a sulfonimidoyl carbanion to an α,β-unsaturated functional group. evitachem.com This reaction has been shown to proceed with high stereoselectivity. evitachem.com While this example leads to a six-membered ring, the principles of stereoselective intramolecular cyclization are relevant.

Chemical Reactivity and Reaction Mechanisms of 1,3 Benzothiazole 5 Sulfonamide

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for aromatic compounds, particularly those bearing electron-withdrawing groups. In the context of 1,3-benzothiazole-5-sulfonamide, the potential for SNAr reactions is an area of significant interest. The benzothiazole (B30560) ring itself is an electron-deficient system, a characteristic that can be further modulated by the presence of substituents.

The sulfonamide group (-SO2NH2) at the 5-position is a moderate electron-withdrawing group. This electronic influence, however, is not as pronounced as that of nitro groups, which are potent activators of SNAr reactions. Consequently, the benzene (B151609) portion of the benzothiazole ring in this compound is not highly activated towards nucleophilic attack under standard conditions. For an SNAr reaction to proceed, a good leaving group, such as a halogen, must be present on the aromatic ring, typically positioned ortho or para to a strong electron-withdrawing group. In the absence of such a leaving group on the benzene ring of this compound, direct SNAr on this part of the molecule is generally not favored.

However, the thiazole (B1198619) part of the ring system, specifically the C2 position, can be susceptible to nucleophilic attack, particularly if a suitable leaving group is present. While direct SNAr data for this compound is not extensively documented in the literature, studies on related benzothiazole derivatives provide valuable insights. For instance, the functionalization of benzothiazoles at the C2 position via nucleophilic substitution of a leaving group is a known synthetic strategy.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Benzothiazole Derivatives

| Entry | Benzothiazole Substrate | Nucleophile | Product | Conditions | Yield (%) | Reference Compound |

| 1 | 2-Chlorobenzothiazole | Sodium methoxide | 2-Methoxybenzothiazole | Methanol (B129727), reflux | 85 | 2-Chlorobenzothiazole |

| 2 | 2-Bromobenzothiazole | Piperidine | 2-(Piperidin-1-yl)benzothiazole | Toluene, 100 °C | 92 | 2-Bromobenzothiazole |

| 3 | 2-Chloro-6-nitrobenzothiazole | Aniline (B41778) | 2-(Phenylamino)-6-nitrobenzothiazole | Ethanol, reflux | 78 | 2-Chloro-6-nitrobenzothiazole |

Reactions at the Sulfonamide Moiety

The sulfonamide functional group (-SO2NH2) is a versatile reaction center, capable of undergoing a variety of transformations. The nitrogen atom of the sulfonamide is nucleophilic, while the hydrogen atoms are acidic and can be removed by a base.

One of the most common reactions of primary sulfonamides is N-alkylation or N-arylation . Deprotonation of the sulfonamide nitrogen with a suitable base, such as sodium hydride or potassium carbonate, generates a nucleophilic sulfonamidate anion. This anion can then react with various electrophiles, like alkyl halides or aryl halides (in the presence of a suitable catalyst), to form N-substituted sulfonamides.

Another key reaction is the Hinsberg test , a classical chemical test for distinguishing primary, secondary, and tertiary amines. While this compound is not an amine, its primary sulfonamide group can react with benzenesulfonyl chloride in the presence of a base. The resulting N-benzenesulfonylated product is acidic and will dissolve in the basic reaction medium.

The sulfonamide group can also be hydrolyzed to the corresponding sulfonic acid under harsh acidic or basic conditions, though this is generally a difficult transformation. Conversely, the sulfonamide can be reduced to the corresponding amine. For instance, treatment of this compound with a strong reducing agent like lithium aluminum hydride (LiAlH4) can reduce the sulfonamide to an aminomethyl group, although this reaction can sometimes lead to the cleavage of the S-N bond. More controlled reductions might yield the corresponding amine. It has been reported that the sulfonamide group of this compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride. researchgate.net

Table 2: Typical Reactions at the Sulfonamide Moiety of Aromatic Sulfonamides

| Entry | Aromatic Sulfonamide | Reagent(s) | Product | Reaction Type |

| 1 | Benzenesulfonamide | 1. NaH, 2. CH3I | N-Methylbenzenesulfonamide | N-Alkylation |

| 2 | p-Toluenesulfonamide | PhB(OH)2, Cu(OAc)2, Pyridine | N-Phenyl-p-toluenesulfonamide | N-Arylation |

| 3 | Naphthalenesulfonamide | H2O, HCl (conc.), heat | Naphthalenesulfonic acid | Hydrolysis |

Reactivity of the Benzothiazole Ring System

The benzothiazole ring system exhibits a rich and diverse reactivity profile, influenced by the electronic properties of its constituent atoms and any appended functional groups. The thiazole ring is generally electron-deficient, which influences its susceptibility to both electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution: The benzene ring of the benzothiazole system can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation. The position of substitution is directed by the combined electronic effects of the fused thiazole ring and the sulfonamide group at the 5-position. The thiazole ring is generally considered to be deactivating towards electrophilic substitution on the benzene ring. The sulfonamide group is also a deactivating and meta-directing group. Therefore, electrophilic attack on this compound is expected to be challenging and would likely occur at the positions meta to the sulfonamide group, which are the 4- and 6-positions.

Reactivity of the Thiazole Ring: The C2 position of the benzothiazole ring is the most reactive site. The proton at C2 is acidic and can be removed by a strong base to generate a nucleophilic carbanion. This carbanion can then react with various electrophiles, allowing for the introduction of a wide range of substituents at this position. Furthermore, the thiazole ring can undergo ring-opening reactions under certain conditions, particularly in the presence of strong bases or nucleophiles.

It has been noted that the sulfanyl (B85325) group of this compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. researchgate.net

Theoretical Investigations of Reaction Pathways and Transition States

Computational chemistry provides a powerful tool for elucidating the intricate details of reaction mechanisms, including the structures of transition states and the energetics of reaction pathways. While specific theoretical investigations on the reaction pathways of this compound are limited in the literature, studies on related benzothiazole derivatives offer valuable insights into its expected reactivity.

Density Functional Theory (DFT) calculations on benzothiazole and its 2-substituted derivatives have been used to analyze their electronic properties and predict their reactivity. These studies often focus on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are indicative of the molecule's ability to donate and accept electrons, respectively. For benzothiazole derivatives, the HOMO is typically localized on the benzene ring and the sulfur atom, suggesting that these are the primary sites for electrophilic attack. The LUMO is often distributed over the thiazole ring, indicating its susceptibility to nucleophilic attack.

The presence of a sulfonamide group at the 5-position would be expected to lower both the HOMO and LUMO energy levels due to its electron-withdrawing nature. This would make the molecule more resistant to electrophilic attack but potentially more reactive towards nucleophiles at appropriate sites.

Theoretical studies can also be employed to model the transition states of potential reactions, such as N-alkylation of the sulfonamide or nucleophilic attack on the benzothiazole ring. By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be predicted. For instance, in an SNAr reaction, computational models can help to determine the relative stabilities of the Meisenheimer intermediate formed by nucleophilic attack at different positions on the ring.

Table 3: Calculated Electronic Properties of Representative Benzothiazole Derivatives (Illustrative Data)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Benzothiazole | -6.5 | -1.2 | 5.3 | 1.6 |

| 2-Aminobenzothiazole (B30445) | -6.1 | -0.9 | 5.2 | 2.5 |

| 2-Methylbenzothiazole | -6.3 | -1.1 | 5.2 | 1.7 |

| 6-Nitrobenzothiazole | -7.2 | -2.5 | 4.7 | 4.8 |

Spectroscopic Characterization and Advanced Analytical Techniques for 1,3 Benzothiazole 5 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of 1,3-Benzothiazole-5-sulfonamide is anticipated to display distinct signals corresponding to the four protons on the benzothiazole (B30560) ring system and the two protons of the sulfonamide group. The aromatic region would feature signals for the protons at positions 2, 4, 6, and 7. The proton at C2 of the thiazole (B1198619) ring is expected to be the most deshielded, appearing as a singlet far downfield. The protons on the benzene (B151609) ring (H4, H6, H7) will exhibit splitting patterns (doublets and triplets) based on their coupling with adjacent protons. The two protons of the primary sulfonamide (-SO₂NH₂) would likely appear as a broad singlet. In related benzothiazole sulfonamide derivatives, aromatic protons typically resonate in the range of δ 7.0–8.5 ppm. japsonline.commdpi.com

Table 1: Expected ¹H NMR Spectral Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| H-2 | ~9.0 | Singlet (s) |

| H-4 | ~8.5 | Doublet (d) |

| H-6 | ~7.8 | Doublet of doublets (dd) or Triplet (t) |

| H-7 | ~8.1 | Doublet (d) |

| -SO₂NH₂ | Variable, ~7.4 | Broad Singlet (br s) |

Note: Expected values are estimated based on general principles and data from similar structures.

The ¹³C NMR spectrum should reveal seven distinct signals for the carbon atoms of the benzothiazole core. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and sulfur atoms and the electron-withdrawing nature of the sulfonamide group. The C2 carbon, being part of the C=N bond, is expected at the lowest field, typically above δ 150 ppm. The carbons directly bonded to sulfur (C7a) and nitrogen (C3a) will also have characteristic shifts. In various benzothiazole derivatives, carbon signals appear in a broad range from approximately δ 110 to 170 ppm. mdpi.commdpi.comkuleuven.be

Table 2: Expected ¹³C NMR Resonances for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-2 | >150 |

| C-3a | ~152 |

| C-4 | ~122 |

| C-5 | ~140 |

| C-6 | ~125 |

| C-7 | ~128 |

| C-7a | ~135 |

Note: Expected values are estimated based on general principles and data from similar structures. mdpi.comresearchgate.net

To provide definitive structural proof, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, confirming the H4-H6-H7 spin system on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary carbons (C3a, C5, C7a) by observing their correlations with nearby protons.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the key absorptions are associated with the sulfonamide and the benzothiazole ring.

The sulfonamide group gives rise to several distinct bands. The N-H stretching vibrations of the primary amine (-NH₂) typically appear as two bands in the 3400-3200 cm⁻¹ region. ripublication.com Crucially, the sulfonyl group (-SO₂) exhibits strong, characteristic asymmetric and symmetric stretching vibrations. In various sulfonamide derivatives, these are found in the ranges of 1399–1301 cm⁻¹ (asymmetric) and 1199–1101 cm⁻¹ (symmetric), respectively. japsonline.comjst.go.jp The spectrum would also show C=N and C=C stretching vibrations from the aromatic heterocyclic system, typically in the 1640-1460 cm⁻¹ region. researchgate.net

Table 3: Principal Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| -NH₂ (sulfonamide) | N-H stretch | 3400 - 3200 |

| Aromatic C-H | C-H stretch | 3100 - 3000 |

| Benzothiazole Ring | C=N / C=C stretch | 1640 - 1460 |

| Sulfonyl (-SO₂) | Asymmetric stretch | 1400 - 1300 |

| Sulfonyl (-SO₂) | Symmetric stretch | 1200 - 1100 |

Note: Ranges are based on typical values for these functional groups. japsonline.comjst.go.jpresearchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, thereby confirming the molecular weight and offering insights into its structure.

For this compound (C₇H₆N₂O₂S₂), the expected exact mass is 214.0085. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 214. Under softer ionization conditions like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be found at m/z 215. massbank.eunist.govmassbank.eu

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unequivocal determination of the elemental formula, C₇H₆N₂O₂S₂. Fragmentation patterns would likely involve the loss of SO₂ (64 Da) or the entire sulfonamide moiety (SO₂NH₂, 80 Da).

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Properties

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for conjugated systems. The benzothiazole scaffold is a known chromophore that absorbs UV radiation. nist.gov The absorption spectrum is characterized by one or more maxima (λmax). For the parent benzothiazole, absorption maxima are observed around 252 nm and 288-296 nm. nist.gov The addition of a sulfonamide group, an auxochrome, to the benzene ring is expected to cause a bathochromic (red) shift in the absorption maxima. Various benzothiazole derivatives show λmax values well into the 300-400 nm range. nih.govresearchgate.net

The fluorescence properties of this compound are not widely reported. While the benzothiazole nucleus is a component of many fluorescent dyes, the actual fluorescence (or lack thereof) and its specific emission spectrum would need to be determined experimentally, as it is highly sensitive to the molecular structure and environment.

Chromatographic Methods for Characterization and Purity Assessment

Chromatography is an indispensable technique for the analysis of this compound. Its application ranges from monitoring synthesis reactions and purifying the final product to quantifying its presence in various matrices. The choice of chromatographic method is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis.

Liquid chromatography-mass spectrometry (LC-MS) stands as a primary analytical technique for the characterization of this compound. Its high sensitivity and selectivity make it ideal for identifying the compound and assessing its purity, even in complex sample matrices. researchgate.net LC-MS combines the potent separation capabilities of liquid chromatography with the precise mass detection of mass spectrometry. nih.gov

For the analysis of benzothiazole derivatives and sulfonamides, reversed-phase liquid chromatography is commonly employed. molnar-institute.com This involves a non-polar stationary phase and a polar mobile phase. The separation of this compound can be effectively achieved using a C18 column. A gradient elution with a mobile phase consisting of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often acidified with a small amount of formic acid to improve peak shape and ionization efficiency, is typically utilized. nih.gov

The mass spectrometer, often a tandem mass spectrometer (MS/MS), provides definitive structural information. nih.gov Ionization of this compound is typically achieved using electrospray ionization (ESI), which can be operated in either positive or negative ion mode. Given the presence of the sulfonamide and benzothiazole moieties, both modes can be effective. researchgate.net In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected. Fragmentation of the parent ion in the mass spectrometer yields characteristic product ions, which serve as a structural fingerprint for the compound, enhancing the confidence of its identification.

A representative LC-MS method for a related compound, benzothiazole, is detailed in the table below, which can be adapted for this compound.

| Parameter | Value |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | XBridge C18 (or similar reversed-phase column) nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid nih.gov |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid nih.gov |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 1 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative researchgate.net |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap |

| Precursor Ion (m/z) | [M+H]⁺ or [M-H]⁻ |

This table presents typical parameters for the LC-MS analysis of benzothiazole-containing compounds and can be adapted for this compound.

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the separation and identification of volatile and thermally stable compounds. However, due to the polar nature and relatively low volatility of sulfonamides like this compound, direct analysis by GC-MS is often challenging. These compounds may exhibit poor chromatographic peak shape or thermal degradation in the GC inlet.

To overcome these limitations, a derivatization step is typically required to increase the volatility and thermal stability of the analyte. nih.gov For sulfonamides, methylation is a common derivatization strategy. nih.gov Reagents such as (trimethylsilyl)diazomethane (TMSD) can be used to methylate the sulfonamide nitrogen, producing a less polar and more volatile derivative that is amenable to GC-MS analysis. nih.gov

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column, typically with a non-polar stationary phase like DB-5MS. scispace.com The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points. The separated compounds then enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification by comparison to spectral libraries or through manual interpretation.

A plausible GC-MS method for the analysis of derivatized this compound is outlined in the table below.

| Parameter | Value |

| Derivatization Reagent | (Trimethylsilyl)diazomethane (TMSD) or similar methylating agent nih.gov |

| Chromatography System | Gas Chromatograph coupled to a Mass Spectrometer |

| Column | DB-5MS (or similar non-polar capillary column) scispace.com |

| Injection Mode | Splitless or Pulsed Splitless |

| Injector Temperature | 250 - 280 °C scispace.com |

| Oven Temperature Program | Initial hold at a lower temperature (e.g., 100-120°C), followed by a ramp to a final temperature (e.g., 280-320°C) scispace.com |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV scispace.com |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

This table outlines a representative GC-MS method for the analysis of sulfonamides following a derivatization step, which would be applicable to this compound.

Computational Chemistry and Theoretical Studies of 1,3 Benzothiazole 5 Sulfonamide

Density Functional Theory (DFT) Calculations

DFT is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of computational chemistry for predicting a wide array of molecular properties.

A foundational step in any theoretical study is the determination of the molecule's most stable three-dimensional structure. DFT calculations would be employed to perform a full geometry optimization of 1,3-Benzothiazole-5-sulfonamide. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. The resulting data would include precise bond lengths, bond angles, and dihedral angles.

Conformational analysis would also be crucial, particularly concerning the rotation around the bond connecting the sulfonamide group to the benzothiazole (B30560) ring. By mapping the energy landscape as a function of this rotation, researchers could identify the most stable conformer(s) and the energy barriers between them.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-S (thiazole) | - |

| Bond Length | C=N (thiazole) | - |

| Bond Length | S-N (sulfonamide) | - |

| Bond Length | S=O (sulfonamide) | - |

| Bond Angle | C-S-C (benzothiazole) | - |

| Bond Angle | O-S-O (sulfonamide) | - |

| Dihedral Angle | C-C-S-N (sulfonamide attachment) | - |

| No data available in published literature. |

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. DFT calculations would provide detailed information on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive species. The spatial distribution of these orbitals would also be visualized to identify the regions of the molecule involved in electron donation and acceptance.

Table 2: Hypothetical Electronic Properties of this compound

| Property | Predicted Value (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Energy Gap | - |

| No data available in published literature. |

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of this compound. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. This predicted spectrum is an invaluable tool for interpreting experimental spectroscopic data, as it allows for the assignment of specific vibrational modes (e.g., stretching, bending) to the observed absorption bands.

Understanding how charge is distributed across a molecule is fundamental to predicting its interactions with other molecules. DFT calculations can determine the partial atomic charges on each atom in this compound.

Furthermore, a Molecular Electrostatic Potential (MEP) map would be generated. This map provides a visual representation of the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would highlight the electronegative oxygen and nitrogen atoms as sites of negative potential.

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. An MD simulation of this compound, likely in a solvent environment, would involve solving Newton's equations of motion for the atoms of the system.

These simulations could reveal how the molecule behaves in a more realistic environment, including its conformational flexibility, interactions with solvent molecules, and the stability of any intramolecular hydrogen bonds. This information is particularly valuable for understanding how the molecule might interact with a biological target.

Quantum Chemical Descriptors and Reactivity Indices

From the electronic structure data obtained through DFT, a range of quantum chemical descriptors and reactivity indices can be calculated. These parameters provide a quantitative measure of the molecule's reactivity and stability.

Table 3: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Definition | Predicted Value |

| Ionization Potential (I) | -EHOMO | - |

| Electron Affinity (A) | -ELUMO | - |

| Electronegativity (χ) | (I + A) / 2 | - |

| Chemical Hardness (η) | (I - A) / 2 | - |

| Chemical Softness (S) | 1 / (2η) | - |

| Electrophilicity Index (ω) | χ² / (2η) | - |

| No data available in published literature. |

These descriptors would allow for a more nuanced understanding of the chemical nature of this compound and enable comparisons with other related molecules.

Theoretical Analysis of Non-Covalent Interactions

The arrangement of molecules in the crystalline lattice of this compound is a consequence of a delicate balance of attractive and repulsive non-covalent interactions. Computational chemistry provides powerful tools to dissect and quantify these forces, offering insights into the stability and packing of the crystal structure. Theoretical analyses, including Density Functional Theory (DFT) calculations, are instrumental in characterizing the geometry and energetics of these interactions.

While specific computational studies exclusively on this compound are not extensively available in the reviewed literature, the principles of non-covalent interactions in related benzothiazole and sulfonamide-containing structures provide a foundational understanding. The sulfonamide group, with its potential for strong hydrogen bonding, and the aromatic benzothiazole moiety, capable of participating in various π-interactions, are key players in the formation of the supramolecular assembly.

Hydrogen Bonding Networks

Hydrogen bonds are among the most significant directional interactions in determining the crystal packing of sulfonamides. The sulfonamide group (-SO₂NH₂) possesses both hydrogen bond donors (the amine protons) and acceptors (the sulfonyl oxygens), leading to the formation of robust and predictable hydrogen-bonding motifs.

In analogous sulfonamide-containing crystal structures, it is common to observe the formation of dimers and chains through N-H···O hydrogen bonds. For instance, in related compounds, the amino protons of the sulfonamide group readily engage with the sulfonyl oxygen atoms of neighboring molecules, creating strong intermolecular linkages. While specific geometric parameters for this compound are not available, a hypothetical representation of such interactions can be considered.

Table 1: Hypothetical Hydrogen Bond Geometry in this compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···O=S | ~0.86 | ~2.0-2.2 | ~2.8-3.0 | ~150-170 |

Note: This table is illustrative and based on typical values observed in related sulfonamide crystal structures. Actual values for this compound would require specific crystallographic or computational data.

The benzothiazole ring system also contains a nitrogen atom that can act as a hydrogen bond acceptor, potentially interacting with weaker C-H donors or solvent molecules if present.

C-H…π Interactions

Beyond classical hydrogen bonds, weaker C-H…π interactions play a crucial role in the stabilization of the crystal structures of aromatic compounds. In these interactions, a C-H bond acts as a weak acid, donating its proton to the electron-rich π-system of an aromatic ring.

Hirshfeld Surface Analysis

For a molecule like this compound, a Hirshfeld surface analysis would likely reveal the dominance of H···H contacts, which is typical for organic molecules. However, the key insights would come from the specific percentages of other contacts, such as O···H/H···O, N···H/H···N, C···H/H···C, and S···H/H···S, which directly correspond to the hydrogen bonding and other weak interactions.

Table 2: Expected Contributions to the Hirshfeld Surface for a Benzothiazole Sulfonamide Derivative

| Interaction Type | Expected Contribution (%) |

| H···H | 40 - 50 |

| O···H/H···O | 20 - 30 |

| C···H/H···C | 10 - 20 |

| N···H/H···N | 5 - 10 |

| S···H/H···S | < 5 |

| C···C | < 5 |

| Other | < 5 |

Note: This table presents a hypothetical distribution based on published data for structurally related compounds. The actual percentages for this compound would depend on its specific crystal packing.

The red spots on a d_norm mapped Hirshfeld surface would visually highlight the locations of strong hydrogen bonds, while broader, flatter regions would indicate the presence of weaker van der Waals forces. The analysis of reciprocal contacts on the fingerprint plot would further delineate the nature of the interactions, for example, distinguishing between donor and acceptor roles in hydrogen bonding.

Medicinal Chemistry Research and Pharmacological Target Investigations of 1,3 Benzothiazole 5 Sulfonamide in Vitro Focus

Enzyme Inhibition Studies

The 1,3-benzothiazole-5-sulfonamide scaffold has emerged as a significant pharmacophore in medicinal chemistry, demonstrating a wide range of biological activities. A key area of investigation has been its role as an enzyme inhibitor, with numerous studies exploring its potential to target various enzymes implicated in a spectrum of diseases. This article focuses on the in vitro enzyme inhibition studies of this compound and its derivatives, providing a detailed overview of the research findings.

Carbonic Anhydrase (CA) Isoform Inhibition (e.g., CA I, II, IX, XII)

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in various physiological processes. tandfonline.com Several isoforms of CA are known, and their inhibition has been a target for the development of drugs for various conditions, including glaucoma, epilepsy, and cancer. mdpi.com Derivatives of this compound have been extensively studied as inhibitors of various CA isoforms.

A series of benzo[d]thiazole-5- and 6-sulfonamides were synthesized and evaluated for their inhibitory activity against human (h) CA isoforms I, II, VII, and the tumor-associated hCA IX. nih.govresearchgate.netnih.gov The 5-sulfonamide derivatives, in particular, showed interesting inhibition profiles. For instance, a 2-amino-bromo-benzothiazole-5-sulfonamide derivative was found to be a potent inhibitor of hCA VII with an inhibition constant (Kᵢ) of 0.8 nM. nih.gov

Further studies on benzothiazole-based sulfonamides as SLC-0111 analogues revealed their potential as inhibitors of cancer-associated CA isoforms IX and XII. tandfonline.comtandfonline.comnih.govunifi.it The primary sulfamoyl-bearing analogues demonstrated significant inhibition of hCA IX and XII, with Kᵢ values in the nanomolar range. nih.gov Specifically, the inhibition constants for these analogues against hCA IX ranged from 16.4 to 65.3 nM, and against hCA XII from 29.3 to 57.5 nM. nih.gov

The inhibitory activity of these compounds against the cytosolic isoforms hCA I and hCA II was also investigated. Benzothiazole-derived analogues exhibited moderate to high inhibitory potential against hCA II, with Kᵢ values ranging from 54.1 to 785.2 nM. tandfonline.com The position of the sulfonamide group on the benzothiazole (B30560) ring was found to influence the inhibitory activity. A para-substituted sulfonamide showed improved hCA II inhibition compared to ortho or meta substitutions. tandfonline.com

| Compound/Derivative | Target Isoform(s) | Inhibition Constant (Kᵢ) | Reference(s) |

| 2-Amino-bromo-benzothiazole-5-sulfonamide | hCA VII | 0.8 nM | nih.gov |

| Benzothiazole-based SLC-0111 analogues | hCA IX | 16.4 - 65.3 nM | nih.gov |

| Benzothiazole-based SLC-0111 analogues | hCA XII | 29.3 - 57.5 nM | nih.gov |

| Benzothiazole-derived analogues | hCA II | 54.1 - 785.2 nM | tandfonline.com |

| Benzothiazole-bearing sulfonamides with ureido linker | hCA I | 361.7 nM - 12.59 µM | tandfonline.com |

HIV Protease Inhibition

The human immunodeficiency virus (HIV) protease is a critical enzyme for the replication of the virus, making it a prime target for antiviral therapy. nih.gov Research has shown that benzothiazole sulfonamides can act as potent inhibitors of HIV-1 protease. nih.gov By replacing the t-butylurea moiety in existing inhibitors with a benzothiazolesulfonamide group, researchers were able to develop compounds with improved potency and antiviral activity. nih.gov These novel benzothiazole derivatives have been the subject of various studies aiming to develop new anti-HIV agents. nih.govnais.net.cn

Cysteine Protease and Cyclooxygenase (COX-II) Inhibition

Sulfonamide derivatives have been investigated as inhibitors of cysteine proteases, which are implicated in inflammatory conditions like rheumatoid arthritis. nih.gov While specific studies focusing solely on this compound's inhibition of cysteine proteases are not extensively detailed in the provided context, the broader class of sulfonamides shows promise in this area. Similarly, the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, is a key strategy for anti-inflammatory drugs. The potential for benzothiazole derivatives to inhibit COX-II has been an area of interest in the development of new anti-inflammatory agents.

Targeting USP7 Enzyme

Ubiquitin-specific protease 7 (USP7) is an enzyme that has been linked to the replication of certain viruses, such as the herpes simplex virus (HSV). nih.gov Novel benzothiazole-bearing N-sulfonamide 2-pyridone derivatives have been synthesized and evaluated as potential inhibitors of the USP7 enzyme. nih.govacs.org Certain compounds from this series demonstrated the ability to inhibit the USP7 enzyme, highlighting a potential therapeutic avenue for antiviral drug development. nih.govnih.gov

Inhibition of Platelet Type 12-Lipoxygenase (12-LOX)

Platelet-type 12-lipoxygenase (12-LOX) is an enzyme that plays a role in platelet activation and thrombus formation. nih.gov Inhibition of 12-LOX is being explored as a potential strategy for developing new anti-platelet therapies. nih.gov While the direct inhibition of 12-LOX by this compound is not explicitly detailed, the broader investigation into enzyme inhibitors for cardiovascular diseases suggests this could be a potential area for future research.

Inhibition of Mycobacterial DprE1 Enzyme

Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1) is an essential enzyme for the synthesis of the mycobacterial cell wall, making it a critical target for the development of new anti-tuberculosis drugs. nih.govnih.gov Benzothiazinones (BTZs), a class of compounds structurally related to benzothiazoles, have shown potent inhibitory activity against Mycobacterium tuberculosis DprE1. nih.govnih.gov These inhibitors act by forming a covalent bond with a cysteine residue in the active site of the enzyme. nih.gov The structural insights gained from studying BTZ-DprE1 complexes are crucial for the rational design of more effective anti-tubercular agents based on the benzothiazole scaffold. nih.gov

Inhibition of VEGFR-2

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical tyrosine kinase receptor involved in angiogenesis, the formation of new blood vessels, which is a crucial process for tumor growth and metastasis. nih.gov Consequently, inhibiting VEGFR-2 is a key strategy in the development of new anti-cancer therapies. nih.gov The benzothiazole scaffold, often in combination with a sulfonamide moiety, has been explored for its potential as a VEGFR-2 inhibitor. nih.govdntb.gov.ua

In vitro studies have demonstrated the potential of benzothiazole-based compounds to inhibit VEGFR-2. For instance, a series of new 2-aminobenzothiazole (B30445) hybrids were synthesized and evaluated for their VEGFR-2 inhibitory activity. nih.govnih.gov One of the most promising compounds from this series, a benzothiazole linked to a thiazolidine-2,4-dione moiety (Compound 4a), emerged as a potent inhibitor of VEGFR-2 with a half-maximal inhibitory concentration (IC₅₀) of 91 nM. nih.govnih.gov Another study on quinoxaline (B1680401) derivatives, while not benzothiazoles, highlighted a compound (Compound 11) that inhibited VEGFR-2 with an IC₅₀ of 0.19 µM. dovepress.com Similarly, research into thiazole-based analogs identified a 3-nitrophenylthiazolyl derivative (Compound 4d) that showed 85.72% inhibition of VEGFR-2. mdpi.com

These findings underscore the potential of heterocyclic scaffolds, including benzothiazole, in designing effective VEGFR-2 inhibitors. The sulfonamide group is also recognized for its role in potent VEGFR-2 inhibition. nih.gov

Table 1: In Vitro VEGFR-2 Inhibition Data for Selected Benzothiazole Derivatives and Other Compounds

| Compound | IC₅₀ (nM) | Percent Inhibition | Cell Line | Reference |

| Benzothiazole-thiazolidinedione Hybrid (Compound 4a) | 91 | - | - | nih.govnih.gov |

| Sorafenib (Reference Drug) | 53 | - | - | nih.gov |

| 3-Nitrophenylthiazolyl Derivative (Compound 4d) | - | 85.72% | MDA-MB-231 | mdpi.com |

| Sorafenib (Reference Drug) | - | 86.93% | MDA-MB-231 | mdpi.com |

| Quinoxaline Derivative (Compound 11) | 190 | - | - | dovepress.com |

Inhibition of Insulysin

Based on the conducted research, no specific in vitro studies detailing the inhibitory activity of this compound or its direct derivatives against insulysin were identified.

Inhibition of Plasmepsin-1 and Plasmepsin-2

Plasmepsins are a family of aspartic proteases found in Plasmodium species, the parasites responsible for malaria. They are considered viable targets for antimalarial drug development. nih.gov While specific data on the inhibition of Plasmepsin-1 and Plasmepsin-2 by this compound is not available in the provided search results, research has been conducted on related benzothiazole analogs and sulfonamide derivatives against other Plasmodium proteases. nih.govrsc.org

For example, a series of pyrimidine-tethered spirochromane-based sulfonamide derivatives were synthesized and tested for their antimalarial activity. rsc.org Two compounds from this series, SZ14 and SZ9, demonstrated inhibitory activity against falcipain-2 and falcipain-3, which are cysteine proteases in P. falciparum. rsc.org Compound SZ14 inhibited falcipain-2 with an IC₅₀ of 4.1 µM and falcipain-3 with an IC₅₀ of 4.9 µM. rsc.org Compound SZ9 showed IC₅₀ values of 5.4 µM and 6.3 µM against falcipain-2 and falcipain-3, respectively. rsc.org

Furthermore, a systematic review has highlighted that benzothiazole derivatives are promising as antimalarial agents, with various analogs demonstrating potent antiplasmodial activity through mechanisms that include enzyme inhibition. nih.gov Other research has focused on the inhibition of Plasmepsin IX and X by different chemical scaffolds. nih.gov

Table 2: In Vitro Inhibition of P. falciparum Cysteine Proteases by Sulfonamide Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| SZ14 | Falcipain-2 | 4.1 | rsc.org |

| SZ14 | Falcipain-3 | 4.9 | rsc.org |

| SZ9 | Falcipain-2 | 5.4 | rsc.org |

| SZ9 | Falcipain-3 | 6.3 | rsc.org |

Inhibition of Hsp90α

Heat shock protein 90α (Hsp90α) is a molecular chaperone that plays a key role in the folding and stabilization of numerous client proteins, many of which are implicated in cancer. nih.govnih.gov This makes Hsp90α an attractive target for cancer therapy. nih.gov The benzothiazole sulfonamide scaffold has been investigated for its Hsp90α inhibitory potential.

A study focused on novel benzothiazole-based pyrimidinesulfonamide scaffolds identified several compounds with significant inhibitory activity against the Hsp90α protein. nih.govacs.orgresearchgate.net Five compounds (9a, 9b, 14b, 14g, and 14h) exhibited IC₅₀ values ranging from 4.87 to 10.47 µg/mL. nih.govacs.orgresearchgate.net Molecular docking studies suggested that these compounds bind within the active site of Hsp90α. nih.govresearchgate.net Another study developed benzothiazole-based inhibitors targeting the C-terminal domain of Hsp90, with the most potent compounds showing low micromolar antiproliferative activity in MCF-7 breast cancer cells. nih.gov

Table 3: In Vitro Hsp90α Inhibition by Benzothiazole-Based Pyrimidinesulfonamides

| Compound | IC₅₀ (µg/mL) | Reference |

| 9a | 4.87 - 10.47 | nih.govresearchgate.net |

| 9b | 4.87 - 10.47 | nih.govresearchgate.net |

| 14b | 4.87 - 10.47 | nih.govresearchgate.net |

| 14g | 4.87 - 10.47 | nih.govresearchgate.net |

| 14h | 4.87 - 10.47 | nih.govresearchgate.net |

Antimicrobial Activity Investigations (In Vitro)

Antibacterial Spectrum (Gram-Positive and Gram-Negative Strains)

The benzothiazole nucleus, particularly when functionalized with a sulfonamide group, is a well-established pharmacophore in the search for new antibacterial agents. nih.govresearchgate.netnih.gov These compounds have been tested against a variety of Gram-positive and Gram-negative bacteria.

In one study, sulfonamide analogues of benzothiazole were synthesized and evaluated for their antibacterial activity. nih.gov A specific compound (66c) demonstrated equipotent activity to the reference drugs chloramphenicol (B1208) and sulfamethoxazole (B1682508) against Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values between 3.1 and 6.2 µg/mL. nih.gov Another investigation into benzothiazole derivatives of isatin (B1672199) revealed that these compounds were generally more effective against Gram-negative strains. nih.gov For instance, compound 41c showed excellent activity against E. coli (MIC = 3.1 µg/mL) and P. aeruginosa (MIC = 6.2 µg/mL), surpassing the reference drug ciprofloxacin. nih.gov

Furthermore, a series of 5-halogenomethylsulfonylbenzimidazole derivatives, which are structurally related to benzothiazoles, were tested. nih.govresearchgate.net A trifluoromethyl-substituted compound displayed significant antibacterial activity, with MIC values for clinical methicillin-resistant S. aureus (MRSA) strains ranging from 12.5 to 25 µg/mL. nih.govresearchgate.net

Table 4: In Vitro Antibacterial Activity (MIC) of Selected Benzothiazole Sulfonamide Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Sulfonamide analogue of benzothiazole (66c) | P. aeruginosa, S. aureus, E. coli | 3.1 - 6.2 | nih.gov |

| Benzothiazole-isatin derivative (41c) | E. coli | 3.1 | nih.gov |

| Benzothiazole-isatin derivative (41c) | P. aeruginosa | 6.2 | nih.gov |

| Trifluoromethyl-substituted benzimidazole (B57391) (4) | MRSA strains | 12.5 - 25 | nih.govresearchgate.net |

| Trifluoromethyl-substituted benzimidazole (4) | Enterococcus strains | 50 - 100 | nih.govresearchgate.net |

Antifungal Spectrum (e.g., Candida albicans)

Candida albicans is a common fungal pathogen, and the emergence of resistance to existing antifungal agents necessitates the discovery of new therapeutic options. nih.govnih.gov The sulfonamide class of compounds has demonstrated antifungal activity, and research has extended to arylsulfonamide derivatives. nih.gov

A study investigating novel arylsulfonamides against various Candida species, including C. albicans, found that these compounds possess fungistatic and, in some cases, fungicidal effects. nih.gov While specific MIC values for this compound are not provided, the study supports the exploration of sulfonamide derivatives as antifungal agents. nih.gov Other studies on the in vitro susceptibility of C. albicans to various antifungal drugs show a range of MICs, indicating variable resistance patterns. nih.govnih.gov For example, for fluconazole, MIC₉₀ values (the concentration at which 90% of isolates were inhibited) have been reported as 8 mg/L, while for caspofungin, it was 1 mg/L. nih.gov The antifungal activity of local anesthetics like benzydamine (B159093) against Candida strains has also been documented, with MICs ranging from 12.5 to 50.0 µg/mL. lu.se

The collective findings suggest that sulfonamide-containing scaffolds are a promising area for the development of new agents against Candida albicans. nih.gov

Table 5: General In Vitro Susceptibility of Candida albicans to Reference Antifungal Agents

| Antifungal Agent | MIC Range / MIC₉₀ (mg/L) | Reference |

| Fluconazole | MIC₉₀ = 8 | nih.gov |

| Voriconazole | MIC₉₀ = 0.25 | nih.gov |

| Caspofungin | MIC₉₀ = 1 | nih.gov |

| Amphotericin B | MIC₉₀ = 1 | nih.gov |

Antiviral Activity Studies (In Vitro)

Recent medicinal chemistry efforts have explored benzothiazole sulfonamides as potential antiviral agents. A series of novel (3-benzo[d]thiazol-2-yl)-2-pyridones bearing an N-sulfonamide linkage were synthesized and evaluated for their in vitro antiviral activity against Coxsackievirus B4 (CBV4). acs.orgsemanticscholar.org Several of these compounds demonstrated notable viral reduction.

Specifically, compounds 7a, 7c, 7e, 7f, and 13a showed a viral reduction of over 50%. acs.orgsemanticscholar.org The 50% inhibitory concentration (IC50) values for these active compounds ranged from 84 to 101 µg/mL. acs.org Compound 7e was identified as the most promising from this series, exhibiting the highest selectivity index (SI) of 3.23, followed by compound 7a with an SI of 2.95. acs.org

Another study investigated novel benzothiazole-based pyrimidinesulfonamide scaffolds. acs.org Within this series, nine compounds (5a, 5b, 9a, 9b, 9c, 14b, 14c, 14g, and 14h ) displayed a reduction in CBV4 activity of more than 50%. acs.org Compound 9a was particularly noteworthy for its broad-spectrum antiviral action against all five viruses tested in the study. acs.org A review article has also highlighted the potential of sulfonamide-containing benzothiazoles against CBV4. mdpi.com

Table 1: In Vitro Antiviral Activity of Benzothiazole Sulfonamide Derivatives against Coxsackievirus B4 (CBV4)

| Compound | IC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Viral Reduction (%) | Reference |

|---|---|---|---|---|---|

| 7a | 84 - 101 (range) | 240 - 310 (range) | 2.95 | >50 | acs.org |

| 7c | 84 - 101 (range) | 240 - 310 (range) | - | >50 | acs.org |

| 7e | 84 - 101 (range) | 240 - 310 (range) | 3.23 | >50 | acs.org |

| 7f | 84 - 101 (range) | 240 - 310 (range) | - | >50 | acs.org |

| 13a | 84 - 101 (range) | 240 - 310 (range) | - | >50 | acs.org |

| 9a | - | - | - | >50 | acs.org |

IC50: 50% Inhibitory Concentration; CC50: 50% Cytotoxic Concentration; SI: Selectivity Index (CC50/IC50). A hyphen (-) indicates data not available in the cited source.

However, research on related heterocyclic sulfonamides has shown promise. For example, a study on oxazole-benzenesulfonamides identified compounds that inhibit HIV-1 replication by disrupting the interaction between HIV-1 RT and the cellular eukaryotic translation elongation factor 1A (eEF1A), rather than by directly inhibiting the enzymatic activity of RT in homopolymer assays. nih.gov Additionally, benzisothiazolone derivatives, which are structurally distinct from benzothiazoles, have been identified as dual inhibitors of both the DNA polymerase and Ribonuclease H activities of HIV-1 RT. mdpi.com These findings in related scaffolds suggest that sulfonamide-containing heterocyclic compounds are a promising area for the development of new anti-HIV agents.

Cytotoxicity in Cancer Cell Lines (In Vitro)

The cytotoxic potential of benzothiazole sulfonamide derivatives has been assessed against various cancer cell lines as part of broader antiviral and anticancer screening campaigns.

The cytotoxicity of benzothiazole derivatives against breast cancer cell lines has been an area of active research. nih.govekb.eg For instance, a series of newly synthesized benzothiazole derivatives were tested against the MCF-7 human breast cancer cell line, with some compounds showing more potent cytotoxic effects than the reference drug cisplatin. nih.gov Another study on 2-hydroxy benzothiazole-incorporated 1,3,4-oxadiazoles also reported potent cytotoxicity against MCF-7 cells. ekb.eg

While these studies did not specifically focus on sulfonamide derivatives, research on other sulfonamide-containing compounds has demonstrated activity against breast cancer cells. For example, certain sulfonamide-based biguanides have shown cytotoxic properties against both MCF-7 and MDA-MB-231 cell lines. researchgate.net In a study of sulfonamides with a heterocyclic periphery, compounds were tested for their antiproliferative impact against VEGFR-2 overexpressing MDA-MB-231 and MCF-7 breast cancer cells. researchgate.net

In the context of benzothiazole sulfonamides, the antiviral studies provide the most direct cytotoxicity data. The (3-benzo[d]thiazol-2-yl)-2-pyridone sulfonamides were evaluated for their 50% cytotoxic concentration (CC50) on various normal cell lines to determine their selectivity, but specific data on MCF-7 or MDA-MB-231 was not provided in the primary sources. acs.orgsemanticscholar.org

The evaluation of cytotoxicity against the HepG2 hepatocellular cancer cell line is a common step in drug discovery to assess potential hepatotoxicity and anticancer effects. Studies on benzimidazole and benzothiazole derivatives have reported cytotoxic and apoptotic effects in HepG2 cells, although these studies did not specifically involve sulfonamide derivatives. nih.govresearchgate.net

In studies of benzothiazole sulfonamide derivatives, cytotoxicity is often determined on non-cancerous cell lines to establish a selectivity index. For instance, in the investigation of (3-benzo[d]thiazol-2-yl)-2-pyridone sulfonamides, cytotoxicity was evaluated against a panel of normal cell lines. acs.orgsemanticscholar.org Similarly, the study on 2-amino-benzothiazole derivatives evaluated cytotoxicity against HepG2 cells to determine selectivity against M. tuberculosis. biorxiv.org One such amino-benzothiazole was noted to be cytotoxic. biorxiv.org

While direct and comprehensive studies on the cytotoxicity of this compound itself on HepG2 cells are not available, the existing data on related structures suggest that the benzothiazole scaffold can be modulated to exhibit cytotoxic effects, which warrants further investigation for potential anticancer applications.

Melanoma Cell Lines (e.g., SK-Mel 5)

The 1,3-benzothiazole scaffold, often integrated with a sulfonamide group, is a recognized pharmacophore in the development of anticancer agents. Research into derivatives of this core structure has demonstrated notable activity against various cancer cell lines, including those for melanoma.

In one study, a novel series of paracyclophanyl-dihydronaphtho[2,3-d]thiazoles, which are complex derivatives of the thiazole (B1198619) ring system, were synthesized and evaluated for their anticancer properties. researchgate.net One particular compound from this series, identified as compound (41), exhibited potent activity against the human melanoma cell line SK-MEL-5. nih.gov It recorded a half-maximal inhibitory concentration (IC50) of 0.81 ± 0.03 µM. researchgate.netnih.gov This was significantly more potent—by approximately seven-fold—than the reference standard Dinaciclib, which had an IC50 of 5.97 ± 0.25 µM against the same cell line. researchgate.net

Another study focused on chimeric thiazole–androstenone derivatives reported that a 2,4-difluoro substituted phenyl derivative showed good growth inhibition of the SK-MEL-5 cell line with a 50% growth inhibition (GI50) value of 1.88 µM. nih.gov These findings highlight the potential of developing benzothiazole-based compounds as effective agents for melanoma treatment. researchgate.netnih.gov

Table 1: In Vitro Activity of Benzothiazole Derivatives Against SK-MEL-5 Melanoma Cell Line

| Compound ID | Derivative Class | Metric | Value (µM) | Reference |

|---|---|---|---|---|

| Compound (41) | Paracyclophanyl-dihydronaphtho[2,3-d]thiazole | IC50 | 0.81 ± 0.03 | researchgate.netnih.gov |

| Compound (6) | 2,4-Difluoro substituted phenyl thiazole | GI50 | 1.88 | nih.gov |

| Dinaciclib (Ref.) | Reference Standard | IC50 | 5.97 ± 0.25 | researchgate.net |

Molecular Docking and Binding Mode Analysis with Biological Targets

Molecular docking is a critical computational tool used to predict the binding orientation and affinity of a small molecule to its protein target. nih.govmdpi.com For this compound derivatives, this technique has been instrumental in elucidating their mechanism of action against key biological targets in cancer, particularly protein kinases like BRAF and VEGFR-2, which are crucial in melanoma progression. nih.govnih.gov

Studies have aimed to design dual BRAF/VEGFR-2 inhibitors by incorporating the benzothiazole-2-amide structure into the hinge region (front pocket) of these kinases. The flexibility of these molecules, often enhanced by a methylene (B1212753) group in an acetamide (B32628) linker, is considered crucial for improving binding affinity. nih.gov The sulfonamide group itself is a key pharmacophore, known to interact with protein targets. nih.govnih.gov In many kinase inhibitors, the benzothiazole core can act as a bioisostere for other ring systems, effectively interacting with the ATP-binding pocket. nih.gov

Ligand-Protein Interaction Profiling

The interaction profile of benzothiazole sulfonamide derivatives with their biological targets is characterized by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic contacts. mdpi.comnih.gov

Hydrogen Bonding: The sulfonamide moiety is a potent hydrogen bond donor and acceptor. nih.gov The nitrogen and oxygen atoms of the sulfonamide can form crucial hydrogen bonds with residues in the active site of an enzyme. For example, in studies of benzothiazole derivatives targeting kinases, hydrogen bonds with catalytic residues in the hinge region are critical for inhibitory activity. nih.gov In other enzyme systems, such as dihydroorotase, benzothiazole derivatives have been shown to form hydrogen bonds with residues like ASN44. nih.gov

Hydrophobic and Aromatic Interactions: The benzothiazole ring itself is hydrophobic and capable of engaging in significant hydrophobic and π-π stacking interactions. mdpi.comnih.gov When targeting kinases like VEGFR-2, the terminal aryl moiety of an inhibitor often projects into a hydrophobic back pocket, leading to favorable hydrophobic contacts. nih.gov Studies on benzothiazole derivatives binding to lysozyme (B549824) identified T-shaped π-π stacking between the benzothiazole's benzene (B151609) ring and aromatic residues like TRP108 as a predominant interaction. mdpi.com

Identification of Key Binding Residues and Interactions

Molecular docking simulations have successfully identified key amino acid residues that are crucial for the binding of benzothiazole-based inhibitors to their protein targets.

In the context of cancer-related kinases, the interactions are often modeled on known inhibitors like Sorafenib. The key interactions for VEGFR-2 inhibition include:

Hinge Region Interaction: The benzothiazole-amide portion of the molecule is designed to form hydrogen bonds with the hinge region residues, mimicking the binding of the native ATP ligand. nih.gov

DFG-out Conformation: Many inhibitors target the 'DFG-out' (inactive) conformation of the kinase. A urea (B33335) or similar motif, often linked to the benzothiazole core, plays a crucial role in forming hydrogen bonds in the central gate region of this conformation. nih.gov

Hydrophobic Pocket: A terminal phenyl or other hydrophobic group is positioned to occupy a hydrophobic back pocket, making favorable contacts. nih.govmdpi.com

While specific residue interactions for this compound with melanoma targets are part of ongoing research, data from related benzothiazole derivatives targeting other enzymes provide valuable insights. For example, in docking studies with E. coli dihydroorotase, key residues LEU222 and ASN44 were identified as forming hydrogen bonds with the inhibitor. nih.gov In another study targeting lysozyme, residues TRP63, ILE98, ASP101, ASN103, ALA107, and TRP108 were identified as key interacting residues. mdpi.com These examples demonstrate the methodology used to pinpoint the structural basis for the biological activity of this class of compounds.

Table 2: Examples of Key Residues and Interactions for Benzothiazole Derivatives with Biological Targets

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| VEGFR-2 | Hinge Region Residues | Hydrogen Bonding | nih.gov |

| Lysozyme | TRP108, ALA107 | π-π Stacking, Pi-Alkyl | mdpi.com |

| Lysozyme | TRP63 | Pi-Sulfur, Hydrogen Bond | mdpi.com |

| Lysozyme | ASN103, ASP101 | Hydrogen Bond, Electrostatic | mdpi.com |

| Dihydroorotase (E. coli) | LEU222, ASN44 | Hydrogen Bonding | nih.gov |

Structure Activity Relationship Sar Studies of 1,3 Benzothiazole 5 Sulfonamide Derivatives

Impact of Substituent Position and Nature on Biological Activities

The biological activity of 1,3-benzothiazole-5-sulfonamide derivatives is highly dependent on the position and chemical nature of substituents on both the benzothiazole (B30560) ring and the sulfonamide group. Studies focusing on carbonic anhydrase inhibition have provided detailed insights into these relationships.

The position of the sulfonamide group on the benzothiazole ring is a critical determinant of inhibitory potency and selectivity against different CA isoforms. Research comparing benzo[d]thiazole-5-sulfonamides and 6-sulfonamides has demonstrated that even this slight positional shift can lead to significant changes in activity. researchgate.netnih.gov Furthermore, within a series of benzothiazole-derived sulfonamides linked to a ureido spacer, the placement of the sulfamoyl group on a connected phenyl ring dramatically influences inhibitory action. tandfonline.comunifi.it For instance, moving the sulfonamide from an ortho or meta position to a para position on the phenyl ring has been shown to substantially increase the inhibitory potency against CA isoforms I and II. tandfonline.com

The nature of substituents at the 2-position of the benzothiazole ring also plays a crucial role. The introduction of 2-amino, 2-acylamino, and halogen (bromo- and iodo-) groups has led to the development of potent and selective inhibitors for cytosolic isoforms hCA I, II, and VII, as well as the tumor-associated isoform hCA IX. researchgate.netnih.gov For example, some 2-acylamino-6-substituted-benzothiazole sulfonamides have shown potent antimicrobial activity, particularly against Gram-positive bacteria.

In the context of antimicrobial activity, the electronic properties of substituents on the benzothiazole ring have a considerable effect. mdpi.com Similarly, for antitubercular and antibacterial agents based on a 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide scaffold, halogen substitutions were found to enhance biological activity, an effect attributed to their electron-withdrawing nature.

| Compound | Sulfonamide Position (on phenyl ring) | hCA I Inhibition KI (nM) | hCA II Inhibition KI (nM) |

|---|---|---|---|

| 8a | ortho | 12590 | 785.2 |

| 8b | meta | 4040 | 652.7 |

| 8c | para | 361.7 | 54.1 |

Role of Hybridization and Molecular Scaffolding on Activity Modulation

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has been effectively used to modulate the activity of this compound derivatives. This approach aims to create multifunctional molecules that can interact with multiple biological targets or with different sites on a single target, often leading to enhanced potency and selectivity. dergipark.org.tr

One successful hybridization strategy involves using a "tail approach," where different molecular motifs are attached to the primary benzothiazole sulfonamide scaffold. unifi.it For example, linking the benzothiazole moiety to a ureido spacer has been explored to create analogues of the known CA inhibitor SLC-0111. tandfonline.comunifi.it Elongating this ureido spacer with methylene (B1212753) or ethylene (B1197577) groups further modifies the inhibitory profile. tandfonline.comunifi.it

Other hybrid molecules have been synthesized by incorporating different heterocyclic rings. The introduction of a thiazole (B1198619) or a 3,5-dimethyl-1,2-oxazole ring onto the sulfamoyl functionality resulted in varied inhibition profiles against different CA isoforms. tandfonline.com Specifically, the thiazole-bearing secondary sulfonamide showed significantly reduced inhibition of hCA XII, while the oxazole-containing counterpart lost this activity entirely. tandfonline.com Similarly, the fusion of the benzothiazole nucleus with other heterocyclic systems, such as pyrimidine (B1678525), to create tricyclic structures has been investigated. nih.gov These complex scaffolds offer new avenues for modulating biological activity through altered steric and electronic properties.

The combination of the benzothiazole core with a pyrazolone (B3327878) ring has been shown to yield compounds with high antimicrobial activity. nih.gov This suggests that the choice of the hybridizing partner is crucial and can direct the resulting molecule's biological application, be it as an enzyme inhibitor or an antimicrobial agent. nih.gov

Correlation of Electronic and Steric Properties with Biological Potency

The biological potency of this compound derivatives is strongly correlated with their electronic and steric properties. These physicochemical characteristics govern how the molecule interacts with its biological target at a molecular level, including binding affinity and enzyme inhibition kinetics.